molecular formula C12H14O2 B8457020 1-(1,4-Dioxopentyl)-2-methylbenzene

1-(1,4-Dioxopentyl)-2-methylbenzene

Cat. No. B8457020
M. Wt: 190.24 g/mol
InChI Key: XRDLHHMCBNGYRQ-UHFFFAOYSA-N
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Patent
US07273940B2

Procedure details

25 g (208 mmol) of o-tolualdehyde, 14.58 g (208 mmol) of methyl vinyl ketone, 21.05 g (208 mmol) of triethylamine, 5.4 g (21.4 mmol) of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide were dissolved in this order in 100 ml of DMF and stirred at 80° C. for 12 hours. The reaction mixture was subsequently admixed with 400 ml of water and extracted twice with methylene chloride. The combined methylene chloride phases were washed with 10% strength sulfuric acid and saturated sodium hydrogencarbonate solution and dried over sodium sulfate. After taking off the solvent on a rotary evaporator, the product was purified by fractional distillation.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.58 g
Type
reactant
Reaction Step One
Quantity
21.05 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[C:2]([CH:7]=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[CH:10]([C:12]([CH3:14])=[O:13])=[CH2:11].C(N(CC)CC)C.O>[Br-].C([N+]1C(C)=C(CCO)SC=1)C.CN(C=O)C>[CH3:9][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[O:8])[CH2:11][CH2:10][C:12](=[O:13])[CH3:14] |f:4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C=O)C
Name
Quantity
14.58 g
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
21.05 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.4 g
Type
catalyst
Smiles
[Br-].C(C)[N+]1=CSC(=C1C)CCO
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride phases were washed with 10% strength sulfuric acid and saturated sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the product was purified by fractional distillation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CC1=C(C=CC=C1)C(CCC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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